molecular formula C4H6N2OS B13060995 (5-Methyl-1,2,4-oxadiazol-3-yl)methanethiol

(5-Methyl-1,2,4-oxadiazol-3-yl)methanethiol

Cat. No.: B13060995
M. Wt: 130.17 g/mol
InChI Key: KYPCYORRJDUKOQ-UHFFFAOYSA-N
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Description

(5-Methyl-1,2,4-oxadiazol-3-yl)methanethiol: is a heterocyclic compound containing an oxadiazole ring substituted with a methyl group at the 5-position and a methanethiol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)methanethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The thiol group can be introduced through subsequent reactions involving thiolating agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,2,4-oxadiazol-3-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methyl and thiol groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

(5-Methyl-1,2,4-oxadiazol-3-yl)methanethiol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Methyl-1,2,4-oxadiazol-3-yl)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with target proteins, leading to modulation of their activity. The oxadiazole ring may also interact with specific binding sites, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methyl-1,2,4-oxadiazol-3-yl)methanol
  • (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine
  • (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonic acid

Uniqueness

(5-Methyl-1,2,4-oxadiazol-3-yl)methanethiol is unique due to the presence of both a thiol group and an oxadiazole ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C4H6N2OS

Molecular Weight

130.17 g/mol

IUPAC Name

(5-methyl-1,2,4-oxadiazol-3-yl)methanethiol

InChI

InChI=1S/C4H6N2OS/c1-3-5-4(2-8)6-7-3/h8H,2H2,1H3

InChI Key

KYPCYORRJDUKOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)CS

Origin of Product

United States

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